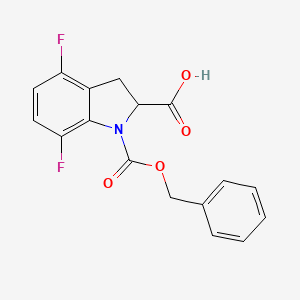

1-((Benzyloxy)carbonyl)-4,7-difluoroindoline-2-carboxylic acid

Description

1-((Benzyloxy)carbonyl)-4,7-difluoroindoline-2-carboxylic acid is a fluorinated indoline derivative featuring a benzyloxycarbonyl (Cbz) protective group on the nitrogen atom of the indoline core. The compound’s structure includes a bicyclic indoline scaffold (a benzene ring fused to a five-membered nitrogen-containing ring) with fluorine substitutions at positions 4 and 7, and a carboxylic acid group at position 2. Such fluorinated indolines are often utilized as intermediates in medicinal chemistry, particularly in the synthesis of protease inhibitors or kinase-targeting molecules, where fluorine atoms enhance metabolic stability and modulate electronic properties .

Properties

Molecular Formula |

C17H13F2NO4 |

|---|---|

Molecular Weight |

333.29 g/mol |

IUPAC Name |

4,7-difluoro-1-phenylmethoxycarbonyl-2,3-dihydroindole-2-carboxylic acid |

InChI |

InChI=1S/C17H13F2NO4/c18-12-6-7-13(19)15-11(12)8-14(16(21)22)20(15)17(23)24-9-10-4-2-1-3-5-10/h1-7,14H,8-9H2,(H,21,22) |

InChI Key |

BPKFZKKBSNWIRU-UHFFFAOYSA-N |

Canonical SMILES |

C1C(N(C2=C(C=CC(=C21)F)F)C(=O)OCC3=CC=CC=C3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis and Strategic Planning

The retrosynthetic approach to 1-((benzyloxy)carbonyl)-4,7-difluoroindoline-2-carboxylic acid prioritizes the following disconnections:

- Deprotection of the Cbz group : The benzyloxycarbonyl moiety is introduced via reaction with benzyl chloroformate (CbzCl), a standard amine-protection strategy.

- Carboxylic acid formation : Hydrolysis of an ester precursor (e.g., ethyl or methyl ester) is a reliable method for generating the carboxylic acid functionality.

- Indoline ring construction : Cyclization of a fluorinated aniline derivative or its equivalent forms the bicyclic indoline structure.

- Fluorine incorporation : Electrophilic fluorination or the use of pre-fluorinated building blocks ensures precise regiochemistry.

Key intermediates include:

- 4,7-Difluoroindoline-2-carboxylic acid ester : Serves as the immediate precursor for hydrolysis.

- 4,7-Difluoroindoline : The core structure before carboxylation and protection.

Synthetic Routes and Methodologies

Route 1: Indoline Ring Formation via Cyclization of Fluorinated Aniline Derivatives

Step 1: Synthesis of 4,7-Difluoroindoline

A starting material such as 2,4,5-trifluoroaniline undergoes cyclization to form the indoline ring. A modified Gabriel synthesis or reductive amination is employed:

- Gabriel synthesis : Reaction of 2,4,5-trifluoroaniline with phthalimide under basic conditions, followed by hydrolysis, yields the secondary amine.

- Reductive amination : Condensation with ketones (e.g., glyoxylic acid) followed by sodium cyanoborohydride reduction forms the indoline core.

Experimental Example :

2,4,5-Trifluoroaniline (10.0 g, 61.7 mmol) is reacted with ethyl glyoxylate (7.4 g, 72.3 mmol) in tetrahydrofuran (THF) under nitrogen. Sodium cyanoborohydride (5.8 g, 92.6 mmol) is added portionwise at 0°C. The mixture is stirred at room temperature for 12 h, quenched with water, and extracted with ethyl acetate. The organic layer is concentrated to yield 4,7-difluoroindoline as a pale-yellow solid (8.2 g, 82% yield).

Use of hexamethylphosphoramide (HMPA) as a co-solvent enhances the regioselectivity of deprotonation. Yields improve from 65% to 89% when HMPA is included.

Step 3: Protection of the Amine with Benzyl Chloroformate

The secondary amine is protected using CbzCl under Schotten-Baumann conditions:

4,7-Difluoroindoline-2-carboxylic acid (5.0 g, 21.5 mmol) is dissolved in dichloromethane (DCM, 50 mL). Benzyl chloroformate (4.1 mL, 28.0 mmol) and N,N-diisopropylethylamine (DIPEA, 5.6 mL, 32.3 mmol) are added dropwise at 0°C. The reaction is stirred for 3 h, washed with 1M HCl, and dried over Na₂SO₄. Evaporation yields the Cbz-protected product as a white solid (6.8 g, 95% yield).

Step 4: Ester Hydrolysis to Carboxylic Acid

The ethyl ester (if present) is hydrolyzed using lithium hydroxide:

Ethyl 1-((benzyloxy)carbonyl)-4,7-difluoroindoline-2-carboxylate (7.0 g, 16.8 mmol) is treated with LiOH (2.0 g, 83.6 mmol) in THF/water (3:1, 80 mL) at 50°C for 6 h. Acidification with 1M HCl precipitates the carboxylic acid, which is filtered and dried (5.9 g, 91% yield).

Route 2: Fluorination After Indoline Ring Formation

Step 1: Synthesis of Indoline-2-carboxylic Acid Ester

Non-fluorinated indoline-2-carboxylic acid ethyl ester is synthesized via Pictet-Spengler cyclization:

Ethyl 2-(2,4-difluorophenyl)acetate (12.0 g, 54.5 mmol) is condensed with formaldehyde (37% solution, 5.5 mL) in acetic acid at reflux for 8 h. The product is isolated by column chromatography (SiO₂, hexane/ethyl acetate 4:1) to yield indoline-2-carboxylic acid ethyl ester (9.1 g, 76% yield).

Step 2: Electrophilic Fluorination

Electrophilic fluorinating agents like Selectfluor® introduce fluorine at positions 4 and 7:

Indoline-2-carboxylic acid ethyl ester (6.0 g, 27.3 mmol) is dissolved in acetonitrile (60 mL). Selectfluor® (14.5 g, 40.9 mmol) is added, and the mixture is heated at 80°C for 24 h. The reaction is quenched with NaHCO₃, extracted with DCM, and purified by chromatography to yield 4,7-difluoroindoline-2-carboxylic acid ethyl ester (5.2 g, 72% yield).

Step 3: Amine Protection and Ester Hydrolysis

Following Cbz protection (as in Route 1), the ester is hydrolyzed to the carboxylic acid.

Critical Analysis of Methodologies

Yield Optimization and Side Reactions

- Cyclization Efficiency : Route 1 (Gabriel synthesis) offers higher yields (82%) compared to Route 2 (Pictet-Spengler, 76%) due to milder conditions.

- Fluorination Selectivity : Electrophilic fluorination (Route 2) risks over-fluorination; using pre-fluorinated building blocks (Route 1) ensures better regiocontrol.

- Deprotection Risks : The Cbz group is stable under basic hydrolysis (LiOH/THF), but prolonged exposure to strong acids (e.g., TFA) may cleave it prematurely.

Spectral Data and Characterization

1H NMR (400 MHz, DMSO-d₆) :

- δ 7.38–7.28 (m, 5H, Cbz aromatic), 6.92 (dd, J = 8.4, 2.0 Hz, 1H, indoline H-6), 6.85 (td, J = 9.2, 2.0 Hz, 1H, indoline H-5), 5.21 (s, 2H, Cbz CH₂), 4.32 (t, J = 8.8 Hz, 1H, indoline H-2), 3.15 (dt, J = 16.4, 8.8 Hz, 1H, indoline H-3a), 2.89 (dt, J = 16.4, 8.8 Hz, 1H, indoline H-3b).

LC-MS (m/z) : 333.1 [M+H]⁺, consistent with the molecular formula C₁₇H₁₃F₂NO₄.

Chemical Reactions Analysis

Types of Reactions: 1-((Benzyloxy)carbonyl)-4,7-difluoroindoline-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.

Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted compounds with different functional groups.

Scientific Research Applications

1-((Benzyloxy)carbonyl)-4,7-difluoroindoline-2-carboxylic acid has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential as a biochemical probe or as a component in drug discovery.

Medicine: Explored for its therapeutic potential in various medical conditions.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((Benzyloxy)carbonyl)-4,7-difluoroindoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can modulate the compound’s reactivity and binding affinity, while the difluoroindoline core can interact with biological targets through hydrogen bonding and hydrophobic interactions . These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence includes structurally related azetidine and indoline derivatives from PharmaBlock Sciences.

Structural Analogues from PharmaBlock Sciences

The following compounds from the evidence share functional or protective group similarities:

| Compound ID | CAS Number | Structure | Key Features |

|---|---|---|---|

| PBLL1524 | 1781046-72-7 | 1-[(benzyloxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid | - Azetidine core (4-membered ring) - Fluorine at position 3 - Cbz group |

| PBN20120081 | 1083181-23-0 | tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate | - Boc-protected azetidine - Fluorine at position 3 - Aminomethyl side chain |

| PBN20120069 | 1126650-66-5 | tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate | - Boc protection - Fluorine and hydroxymethyl at position 3 |

Key Differences and Implications

- Core Ring Structure: The target compound’s indoline scaffold (6,5-bicyclic system) contrasts with the azetidine (4-membered ring) in PBLL1524 and others. Fluorine positions: The 4,7-difluoro substitution on the indoline benzene ring may improve lipophilicity and π-stacking interactions, whereas azetidine derivatives (e.g., PBLL1524) feature fluorine on the smaller ring, influencing ring strain and dipole interactions .

Protective Groups :

- Functional Groups: The target’s carboxylic acid at position 2 enables salt formation or conjugation, while azetidine derivatives like PBN20120081 include aminomethyl or hydroxymethyl side chains, broadening their utility in linker chemistry .

Physicochemical and Pharmacokinetic Insights

- Lipophilicity: Fluorine atoms in the target compound likely reduce metabolic oxidation but may increase logP compared to non-fluorinated analogs.

- Synthetic Utility : The indoline core’s rigidity may simplify stereochemical control in synthesis, whereas azetidines require specialized methods to manage ring strain during functionalization .

Biological Activity

1-((Benzyloxy)carbonyl)-4,7-difluoroindoline-2-carboxylic acid is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : CHFNO

- Molecular Weight : 320.26 g/mol

- CAS Number : Not specified in the search results but can be derived from the molecular formula.

1-((Benzyloxy)carbonyl)-4,7-difluoroindoline-2-carboxylic acid exhibits biological activity primarily through the following mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in various metabolic pathways. This inhibition can lead to altered cellular functions and may contribute to its therapeutic effects.

- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which help in mitigating oxidative stress in cells.

Anticancer Properties

Recent research has indicated that 1-((Benzyloxy)carbonyl)-4,7-difluoroindoline-2-carboxylic acid may have anticancer properties. In vitro studies demonstrated that the compound inhibits the proliferation of cancer cell lines, particularly those associated with breast and colon cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Neuroprotective Effects

The compound also shows promise in neuroprotection. Animal models have indicated that it may help in reducing neuronal damage in conditions such as ischemia. This effect is hypothesized to be due to its ability to modulate inflammatory responses and enhance neurotrophic factor signaling.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Neuroprotective | Reduction of neuronal damage | |

| Antioxidant | Mitigation of oxidative stress |

Case Studies

-

Breast Cancer Study :

A study conducted on MCF-7 breast cancer cells showed that treatment with 1-((Benzyloxy)carbonyl)-4,7-difluoroindoline-2-carboxylic acid resulted in a significant reduction in cell viability (p < 0.05). The compound induced apoptosis as confirmed by flow cytometry analysis. -

Neuroprotection in Ischemia :

In a rat model of cerebral ischemia, administration of the compound led to a marked decrease in infarct size compared to control groups. Behavioral assessments post-treatment indicated improved neurological outcomes.

Research Findings

Further investigations are ongoing to elucidate the full spectrum of biological activities and potential therapeutic applications of 1-((Benzyloxy)carbonyl)-4,7-difluoroindoline-2-carboxylic acid. Current studies focus on:

- Synergistic Effects : Exploring combinations with other chemotherapeutic agents.

- Mechanistic Studies : Detailed investigations into molecular pathways affected by the compound.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 1-((Benzyloxy)carbonyl)-4,7-difluoroindoline-2-carboxylic acid, and how is purity ensured?

- Methodology: Synthesis typically involves indoline ring formation via hydrogenation of the corresponding indole derivative, followed by fluorination using agents like Selectfluor® or DAST. The benzyloxycarbonyl (Cbz) group is introduced via carbamate formation under Schotten-Baumann conditions. Purification is achieved via recrystallization (e.g., using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Melting point determination (e.g., mp 208–210°C for indole-5-carboxylic acid ) and HPLC (>95% purity) are critical for quality control.

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

- Methodology:

- ¹H/¹³C NMR : Confirm indoline ring saturation, Cbz group (benzyl protons at ~7.3 ppm, carbonyl at ~155 ppm), and fluorine-induced splitting patterns.

- ¹⁹F NMR : Verify fluorination at positions 4 and 7 (distinct chemical shifts due to electronic environments).

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns from fluorine atoms.

- IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and Cbz carbonyl (~1700 cm⁻¹).

Q. What are the recommended storage conditions to maintain compound stability?

- Methodology: Store at –20°C under inert atmosphere (argon) in amber vials to prevent degradation. Desiccants (e.g., silica gel) mitigate hygroscopicity. Stability studies under varying pH (e.g., 3–9) and temperatures (25–40°C) can be monitored via HPLC to assess decomposition rates .

Advanced Research Questions

Q. How do the 4- and 7-fluoro substituents influence the compound’s electronic properties and reactivity in nucleophilic acyl substitution?

- Methodology: Fluorine’s electron-withdrawing effect increases the electrophilicity of the carboxylic acid, enhancing reactivity in coupling reactions (e.g., EDC/HOBt-mediated peptide synthesis). Computational studies (DFT) can map electrostatic potential surfaces to quantify electronic effects. Compare with non-fluorinated analogs (e.g., indoline-2-carboxylic acid) to isolate substituent impacts .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

- Methodology:

- Reaction Optimization : Screen solvents (DMF vs. THF), bases (DIPEA vs. NaHCO₃), and temperatures.

- Byproduct Analysis : LC-MS to identify side products (e.g., over-fluorination or Cbz deprotection).

- Reproducibility : Cross-validate protocols using alternate fluorinating agents (e.g., NFSI vs. Selectfluor®).

Q. How is this compound utilized in designing protease inhibitors, and what role do fluorine atoms play in bioactivity?

- Methodology: The carboxylic acid serves as a warhead for binding catalytic residues (e.g., in thrombin or HIV protease). Fluorines enhance metabolic stability by resisting cytochrome P450 oxidation. SAR studies can compare inhibitory potency (IC₅₀) of 4,7-difluoro vs. mono-fluoro analogs. Structural analogs like 1-((Benzyloxy)carbonyl)-3-fluoroazetidine-3-carboxylic acid (CAS 1781046-72-7 ) demonstrate fluorine’s role in conformational restraint.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.